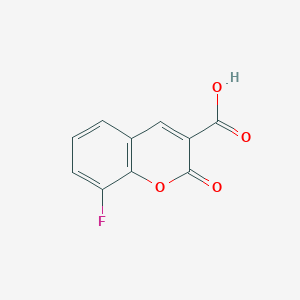

8-Fluoro-2-oxochromene-3-carboxylic acid

Vue d'ensemble

Description

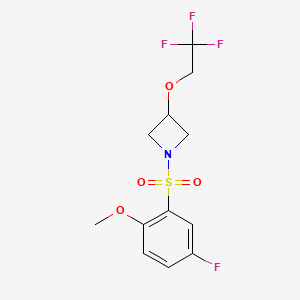

8-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the CAS Number: 625823-51-0. It has a molecular weight of 208.15 .

Molecular Structure Analysis

The IUPAC name for this compound is 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid. The InChI code for this compound is 1S/C10H5FO4/c11-7-3-1-2-5-4-6 (9 (12)13)10 (14)15-8 (5)7/h1-4H, (H,12,13) .Applications De Recherche Scientifique

Antiproliferative Potential

The derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have shown significant antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines . Among these compounds, some have exhibited strong antiproliferative activity by inducing apoptosis, arresting cell cycle, and elevating intracellular reactive oxygen species (ROS) level .

Biological Imaging

Certain derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have demonstrated excellent fluorescence properties . These compounds could potentially be used as effective fluorescence probes for biological imaging .

Anticancer Activity

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to have significant anticancer activities . Some of these compounds have shown activities that are almost equal to or exceed the potency of the reference drugs .

Antimicrobial Activity

Fluorinated heterocycles have also been reported to have antimicrobial activities . The presence of fluorine atoms in these compounds can enhance their antimicrobial properties .

Sodium Ion Chemosensor

3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been studied for their interaction with various metal ions . These compounds could potentially be used as chemosensors for sodium ions .

Drug Design

Fluorinated heterocycles, such as 8-Fluoro-2-oxochromene-3-carboxylic acid, have been found to be lead structures for drug design developments . The different substituent groups connected with the coumarin nucleus strongly influence the biological activity of the resulting derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

8-fluoro-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDPUKXQZBVXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-2-oxochromene-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2391043.png)

![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)

![1-methyl-3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2391046.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391047.png)

![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)